N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with dimethyl groups and an oxan-4-yloxy group attached to a propanamide moiety
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-12(2)16-14(10-11)23-17(19-16)18-15(20)5-8-22-13-3-6-21-7-4-13/h9-10,13H,3-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZVWSMQQMHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCOC3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the dimethyl groups at the 4 and 6 positions.
The next step involves the attachment of the oxan-4-yloxy group to the benzothiazole ring. This can be achieved through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with an oxan-4-yloxy halide in the presence of a base. Finally, the propanamide moiety is introduced through an amidation reaction, where the oxan-4-yloxy-substituted benzothiazole reacts with a suitable amine derivative under appropriate conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, large-scale production may require the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against various targets, such as enzymes or receptors, making it useful for the treatment of diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties for applications in electronics, optics, or catalysis.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals, such as agrochemicals, dyes, or pharmaceuticals. Its reactivity and functional groups make it a versatile starting material for various chemical transformations.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site or allosteric site of the target, leading to inhibition or activation of its function.
The molecular pathways involved in the compound’s mechanism of action may include signal transduction, gene expression, or metabolic pathways. The specific effects depend on the nature of the target and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxan-4-yloxy)propanamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with a benzothiazole ring and various substituents. These compounds may exhibit similar chemical reactivity and biological activity.
Oxan-4-yloxy Substituted Compounds: Compounds with an oxan-4-yloxy group attached to different core structures. These compounds may have similar physical properties and applications.
Propanamide Derivatives: Compounds with a propanamide moiety and different substituents. These compounds may share similar chemical reactions and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
